Benzotriazolesulfonyl chloride

Description

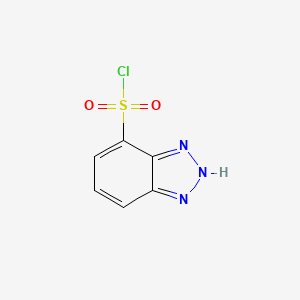

Benzotriazolesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a benzotriazole moiety linked to a sulfonyl chloride group. Benzotriazole derivatives are known for their biological activity and applications in pharmaceuticals, agrochemicals, and materials science . The sulfonyl chloride group confers high reactivity, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

IUPAC Name |

2H-benzotriazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPLCPAASNEMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reaction with Benzotriazole

The most direct synthesis involves reacting benzotriazole with a sulfonyl chloride in the presence of a base. For example:

Reaction :

Conditions :

-

Solvent : Dichloromethane or other inert organic solvents

-

Base : Triethylamine (1.1 equivalents)

Alternative Routes

Patent CN102108069B outlines a multi-step synthesis involving:

-

Reduction : Hydrogenation of benzothiazole derivatives.

-

Diazotization : Formation of diazonium salts.

-

Sulfonation : Reaction with sulfurous gas and chlorine under copper catalysis .

Nucleophilic Substitution with Amines

BTSCl reacts with amines to form sulfonamides:

Mechanism :

-

Attack : Amine nucleophile attacks the electrophilic sulfur.

-

Elimination : HCl is released, forming the sulfonamide.

Applications :

-

Used in peptide synthesis to suppress racemization.

-

Stabilizes reactive intermediates in biochemical assays.

Hydrolysis to Sulfonic Acid

Hydrolysis of BTSCl under aqueous conditions yields benzotriazolesulfonic acid:

Reaction :

Thermochemical Data (analogous to benzoyl chloride):

| Reaction Type | ΔrH° (kJ/mol) | Solvent | Reference |

|---|---|---|---|

| Hydrolysis | -34.04 ± 0.21 | Diphenyl ether | Moselhy, 1975 |

Reaction with Alcohols

BTSCl reacts with alcohols to form sulfonate esters:

Reaction :

Conditions :

Peptide Bond Stabilization

BTSCl derivatives act as weak acids/bases, stabilizing intermediates during peptide bond formation. This reduces racemization and improves coupling efficiency.

Sulfonamide Derivatives

Used in biochemical research for their reactivity and functional groups. For example:

-

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is synthesized via BTSCl intermediates.

Comparison with Similar Compounds

Structural and Functional Properties

The following table summarizes key properties of benzotriazolesulfonyl chloride and structurally related sulfonyl chlorides:

Notes:

- This compound is hypothesized to exhibit reactivity similar to benzenesulfonyl chloride but with enhanced electronic effects due to the benzotriazole ring. The benzotriazole moiety may stabilize intermediates during reactions, improving selectivity .

- Benzoyl chloride differs in lacking a sulfonyl group, making it more suited for acylation rather than sulfonylation. Its higher volatility compared to sulfonyl chlorides increases inhalation risks .

- Benzothiazole sulfonyl chlorides (e.g., 1,3-Benzothiazole-6-sulfonyl chloride) share the heterocyclic backbone but replace triazole with thiazole, altering solubility and biological activity .

Reactivity and Stability

- Hydrolysis Sensitivity: All sulfonyl chlorides hydrolyze in water to form sulfonic acids and HCl. This compound’s hydrolysis rate may differ due to the electron-withdrawing benzotriazole group, slowing reactivity compared to benzenesulfonyl chloride .

- Thermal Stability: Benzoyl chloride decomposes at elevated temperatures, releasing toxic HCl gas, while sulfonyl chlorides like benzenesulfonyl chloride are more thermally stable .

Research Findings and Limitations

- Safety Profiles: Benzenesulfonyl chloride and benzoyl chloride are well-documented as highly hazardous (toxic, corrosive), whereas data for benzotriazole and benzothiazole analogs remain sparse .

- Synthetic Utility: Benzotriazole derivatives exhibit superior regioselectivity in nucleophilic substitutions compared to simpler aryl sulfonyl chlorides, as demonstrated in ribosylation reactions .

Q & A

Q. What are the established synthetic routes for preparing benzotriazolesulfonyl chloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via chlorosulfonation of benzotriazole derivatives using reagents like chlorosulfonic acid or thionyl chloride. Reaction conditions such as temperature (e.g., 0–5°C for controlled exothermic reactions), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzotriazole to chlorosulfonic acid) are critical to minimize side reactions like over-sulfonation . Post-synthesis, quenching with ice water and purification via vacuum distillation or recrystallization (using non-polar solvents) are recommended to isolate the product .

Q. How can researchers effectively purify this compound, and what analytical techniques validate its structural integrity?

Purification typically involves fractional distillation under reduced pressure (e.g., 70–80°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization requires a combination of:

- NMR spectroscopy : Confirm sulfonyl and triazole proton environments (e.g., δ 8.1–8.3 ppm for aromatic protons) .

- FT-IR : Identify S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Elemental analysis : Verify %C, %H, and %S to ensure stoichiometric consistency .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact, as the compound is corrosive and reacts exothermically with water .

- Work in a fume hood to avoid inhalation of vapors.

- Store in air-tight, glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are optimal for quantifying this compound in reaction mixtures?

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives (e.g., methyl esters).

- Titration with aqueous NaOH to quantify unreacted sulfonic acid byproducts .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

The compound hydrolyzes rapidly in aqueous media (half-life <1 hour at pH 7), forming benzotriazole sulfonic acid. Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring reveal optimal storage in anhydrous solvents like THF or DMF. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophile, reacting with amines (e.g., ethylamine) to form sulfonamides via a two-step mechanism:

Q. How should researchers address contradictory spectral data when characterizing this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or IR peaks) may arise from impurities or tautomerism. Mitigation strategies include:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for unambiguous structural confirmation.

- Control experiments (e.g., repeating synthesis under strictly anhydrous conditions) to rule out hydrolysis artifacts .

Q. What strategies optimize this compound’s reactivity in coupling reactions with sterically hindered substrates?

- Use Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity.

- Employ high-boiling solvents (e.g., DMF) at 80–100°C to overcome kinetic barriers.

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) while improving yields by 15–20% .

Q. What methodologies assess the environmental and toxicological impact of this compound in cross-disciplinary studies?

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

- Suzuki coupling with aryl boronic acids to introduce biaryl motifs for drug candidates.

- Polymerization with diols to synthesize sulfonated polyesters for ion-exchange membranes.

- Coordination chemistry with transition metals (e.g., Pd(II)) to develop catalytic complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.